molecular formula C26H26N2O4 B248981 Piperazine, 1-(3,4-dimethoxybenzoyl)-4-(4-phenylbenzoyl)-

Piperazine, 1-(3,4-dimethoxybenzoyl)-4-(4-phenylbenzoyl)-

Cat. No. B248981
M. Wt: 430.5 g/mol
InChI Key: WNBOCDMKXLVINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-(3,4-dimethoxybenzoyl)-4-(4-phenylbenzoyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is widely used in the synthesis of various organic compounds and has been found to have potential applications in medical research.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3,4-dimethoxybenzoyl)-4-(4-phenylbenzoyl)- is not fully understood. However, it has been proposed that the compound inhibits the activity of enzymes involved in the growth and replication of cancer cells and viruses. It has also been suggested that the compound may modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Piperazine, 1-(3,4-dimethoxybenzoyl)-4-(4-phenylbenzoyl)- has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. The compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, Piperazine, 1-(3,4-dimethoxybenzoyl)-4-(4-phenylbenzoyl)- has been shown to modulate the immune system by increasing the production of cytokines.

Advantages and Limitations for Lab Experiments

Piperazine, 1-(3,4-dimethoxybenzoyl)-4-(4-phenylbenzoyl)- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity, making it safe for use in cell culture and animal studies. However, the compound has some limitations. It has poor solubility in water, which can limit its use in some experiments. In addition, the mechanism of action of the compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Piperazine, 1-(3,4-dimethoxybenzoyl)-4-(4-phenylbenzoyl)-. One direction is to further investigate the mechanism of action of the compound. This can help to identify specific targets for the compound and improve its effectiveness as a drug candidate. Another direction is to explore the potential of the compound in combination with other drugs for the treatment of cancer and viral infections. Finally, research can be conducted to optimize the synthesis method of the compound to improve yields and reduce costs.
Conclusion:
Piperazine, 1-(3,4-dimethoxybenzoyl)-4-(4-phenylbenzoyl)- is a chemical compound that has potential applications in medical research. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising drug candidate for the treatment of various diseases. The compound has several advantages for lab experiments but also has some limitations. Future research can help to further understand the mechanism of action of the compound and optimize its synthesis method for better yields and reduced costs.

Synthesis Methods

The synthesis method of Piperazine, 1-(3,4-dimethoxybenzoyl)-4-(4-phenylbenzoyl)- involves the reaction of 3,4-dimethoxybenzoic acid and 4-phenylbenzoic acid with piperazine in the presence of a dehydrating agent such as thionyl chloride. The reaction yields Piperazine, 1-(3,4-dimethoxybenzoyl)-4-(4-phenylbenzoyl)- as a white crystalline solid. This synthesis method has been optimized to produce high yields of the compound and has been used in various scientific studies.

Scientific Research Applications

Piperazine, 1-(3,4-dimethoxybenzoyl)-4-(4-phenylbenzoyl)- has been found to have potential applications in medical research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the growth of cancer cells and has been proposed as a potential drug candidate for the treatment of cancer. It has also been found to inhibit the replication of viruses such as herpes simplex virus and human immunodeficiency virus (HIV).

properties

Product Name

Piperazine, 1-(3,4-dimethoxybenzoyl)-4-(4-phenylbenzoyl)-

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C26H26N2O4/c1-31-23-13-12-22(18-24(23)32-2)26(30)28-16-14-27(15-17-28)25(29)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-13,18H,14-17H2,1-2H3

InChI Key

WNBOCDMKXLVINY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.